2-(4-Bromothiophen-3-yl)propan-2-ol
Description
2-(4-Bromothiophen-3-yl)propan-2-ol is an organic compound with the molecular formula C7H9BrOS and a molecular weight of 221.11 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and features a bromine atom at the 4-position and a hydroxyl group at the 2-position of the propan-2-ol moiety.
Properties
IUPAC Name |
2-(4-bromothiophen-3-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrOS/c1-7(2,9)5-3-10-4-6(5)8/h3-4,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZLSTQSRDKHGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CSC=C1Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-3-yl)propan-2-ol can be achieved through several methods. One common approach involves the bromination of thiophene followed by a Grignard reaction to introduce the propan-2-ol group. The reaction conditions typically involve the use of bromine and a suitable solvent such as dichloromethane for the bromination step, followed by the addition of a Grignard reagent like isopropylmagnesium bromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and Grignard reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromothiophen-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products
Oxidation: 2-(4-Bromothiophen-3-yl)propan-2-one.
Reduction: 2-(4-Thiophen-3-yl)propan-2-ol.
Substitution: 2-(4-Azidothiophen-3-yl)propan-2-ol or 2-(4-Cyanothiophen-3-yl)propan-2-ol.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(4-Bromothiophen-3-yl)propan-2-ol serves as a valuable building block for synthesizing more complex organic molecules. Its unique bromine substitution allows for selective reactions in further chemical transformations, making it a useful intermediate in organic synthesis.
Biology
The compound has shown potential in biological research, particularly in the following areas:
- Enzyme Inhibition: It has been studied for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's. Preliminary studies indicate that this compound could serve as a lead compound for developing AChE inhibitors.
- Antimicrobial Activity: Research suggests that this compound exhibits antimicrobial properties against various pathogens, indicating its potential use in developing new antimicrobial agents.
Medicine
In medicinal chemistry, the compound's structural similarity to biologically active molecules positions it as a candidate for drug development targeting neurological disorders. Its interactions with neurotransmitter systems may offer insights into new therapeutic strategies for cognitive dysfunctions.
Table 1: Summary of Biological Activities
| Activity Type | Assessed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | AChE inhibition | |
| Neurological Impact | Potential neuroprotective effects |
Study Example: In a study evaluating the enzyme inhibition properties of this compound, researchers reported significant inhibition of AChE at micromolar concentrations. This suggests its potential application in developing treatments for cognitive disorders related to AChE dysfunction.
Comparative Analysis with Related Compounds
To understand the distinct properties of this compound, it is beneficial to compare it with structurally similar compounds:
Mechanism of Action
The mechanism of action of 2-(4-Bromothiophen-3-yl)propan-2-ol depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its effects would depend on its interaction with molecular targets such as enzymes or receptors, though specific pathways and targets would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorothiophen-3-yl)propan-2-ol
- 2-(4-Fluorothiophen-3-yl)propan-2-ol
- 2-(4-Iodothiophen-3-yl)propan-2-ol
Uniqueness
2-(4-Bromothiophen-3-yl)propan-2-ol is unique due to the presence of the bromine atom, which can participate in specific reactions such as nucleophilic substitution and cross-coupling reactions. This makes it a valuable intermediate in organic synthesis, offering versatility in the modification of the thiophene ring.
Biological Activity
2-(4-Bromothiophen-3-yl)propan-2-ol, a compound featuring a bromothiophene moiety, has garnered interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound has a molecular weight of approximately 219.24 g/mol, and its CAS number is 1501857-92-6. The presence of the bromine atom and the thiophene ring contributes to its unique properties and potential biological interactions.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiophene have been shown to inhibit various bacterial strains, suggesting that the bromothiophenyl group may enhance this activity through specific interactions with microbial cell membranes or metabolic pathways .
Anticancer Activity
Research into the anticancer properties of thiophene derivatives has revealed promising results. Compounds containing thiophene rings have been linked to apoptosis induction in cancer cells, potentially through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. The bromine substitution may increase the potency of these compounds by enhancing their lipophilicity and facilitating cellular uptake .
The biological effects of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways critical for cell growth and survival.
- Receptor Modulation : It could modulate receptor activity, influencing signaling cascades that regulate cellular functions.
- Membrane Interaction : The lipophilic nature of the compound allows it to integrate into cellular membranes, potentially disrupting membrane integrity and function.
Case Studies
A series of studies have explored the efficacy of bromothiophene derivatives, including this compound, in various biological assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
